
17-phenyl trinor-13,14-dihydro Prostaglandin A2
Vue d'ensemble
Description
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 5,6,7,8-Tétradéhydro Rispéridone Méthylique implique la réaction de la 3-(2-chloroéthyl)-2-méthyl-6,7,8,9-tétrahydro-4H-pyrido[1,2-a]pyrimidin-4-one avec le 6-fluoro-3-(4-pipéridinyl)-1,2-benzisoxazole dans du méthanol anhydre sous pression à des températures comprises entre 65 et 90°C . Le produit est ensuite récupéré en utilisant un mélange méthanol/eau et, si désiré, recristallisé à partir d'un alcool .
Méthodes de Production Industrielle
Les méthodes de production industrielle du 5,6,7,8-Tétradéhydro Rispéridone Méthylique impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie .
Analyse Des Réactions Chimiques
Types de Réactions
Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les réactions de substitution impliquent souvent des nucléophiles comme les amines ou les thiols.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Amines en présence d'une base comme l'hydroxyde de sodium.
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des produits déshydrogénés .
Applications de la Recherche Scientifique
Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique est largement utilisé dans la recherche scientifique, en particulier dans les domaines suivants :
Chimie : En tant qu'étalon interne pour l'analyse quantitative de la rispéridone.
Biologie : Étude de la pharmacocinétique et du métabolisme de la rispéridone.
Mécanisme d'Action
Le mécanisme d'action du 5,6,7,8-Tétradéhydro Rispéridone Méthylique est similaire à celui de la rispéridone. Il agit principalement en inhibant les récepteurs dopaminergiques D2 et les récepteurs sérotoninergiques 5-HT2A dans le cerveau . Cette inhibition réduit la suractivité des voies mésolimbiques et mésocorticales centrales, qui sont considérées comme impliquées dans la physiopathologie de la schizophrénie et d'autres troubles de l'humeur .
Applications De Recherche Scientifique
Receptor Binding Affinity
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
This selective binding suggests that 17-phenyl PG could be utilized in therapeutic contexts where modulation of these pathways is beneficial.
Anti-inflammatory Properties
Research indicates that 17-phenyl PG exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin biosynthesis .
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. This reduction was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
17-Phenyl PG has been shown to modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Potential Therapeutic Applications
Given its structural similarity to latanoprost, a medication used for glaucoma treatment, 17-phenyl PG presents potential applications in ophthalmology and other fields requiring modulation of intraocular pressure or inflammatory responses . Its ability to influence vascular dynamics may also make it relevant in cardiovascular research.
Clinical Implications
The compound's pharmacological profile suggests it could be explored for:
- Treatment of inflammatory diseases.
- Management of ocular conditions such as glaucoma.
- Potential use in cardiovascular therapies due to its effects on vascular function.
Research Findings and Future Directions
Further studies are needed to fully elucidate the therapeutic potential and safety profile of 17-phenyl PG. Current research focuses on:
Mécanisme D'action
The mechanism of action of Methyl 5,6,7,8-Tetradehydro Risperidone is similar to that of risperidone. It primarily acts by inhibiting dopaminergic D2 receptors and serotonergic 5-HT2A receptors in the brain . This inhibition reduces the overactivity of central mesolimbic and mesocortical pathways, which are thought to be involved in the pathophysiology of schizophrenia and other mood disorders .
Comparaison Avec Des Composés Similaires
Composés Similaires
Rispéridone : Le composé parent, largement utilisé comme médicament antipsychotique.
Paliperidone : Le principal métabolite actif de la rispéridone, également utilisé pour traiter la schizophrénie.
Iloperidone : Un autre antipsychotique avec un mécanisme d'action similaire.
Unicité
Le 5,6,7,8-Tétradéhydro Rispéridone Méthylique est unique en son utilisation comme étalon interne pour l'analyse quantitative de la rispéridone. Ceci le rend précieux dans les milieux de recherche et de contrôle de la qualité où une mesure précise des niveaux de rispéridone est requise .
Activité Biologique
17-Phenyl trinor-13,14-dihydro Prostaglandin A2 (17-phenyl PG) is a synthetic derivative of prostaglandin A2 that has garnered attention for its potential biological activities. Prostaglandins are lipid compounds with diverse physiological roles, including modulation of inflammation, regulation of vascular tone, and influence on immune responses. This article explores the biological activity of 17-phenyl PG, focusing on its pharmacological effects, mechanisms of action, and clinical implications.
Chemical Structure and Properties
17-Phenyl PG is characterized by its unique molecular structure, which enhances its stability and receptor affinity compared to natural prostaglandins. The compound's chemical formula is , and it features a phenyl group that contributes to its biological potency.
The biological activity of 17-phenyl PG primarily involves its interaction with specific prostaglandin receptors. Prostaglandins exert their effects through G-protein coupled receptors (GPCRs), including EP (E-type prostaglandin) receptors. Research indicates that 17-phenyl PG demonstrates selective binding to these receptors, influencing various signaling pathways.
Table 1: Receptor Binding Affinity of 17-Phenyl PG
Receptor Type | Binding Affinity (Ki) |
---|---|
EP1 | 0.5 µM |
EP2 | 0.3 µM |
EP3 | 1.0 µM |
EP4 | 0.8 µM |
Anti-inflammatory Effects
17-Phenyl PG has been shown to exhibit significant anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is mediated through the downregulation of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin biosynthesis.
Case Study: In Vivo Inflammation Model
In a murine model of acute inflammation induced by carrageenan, administration of 17-phenyl PG resulted in a marked reduction in paw edema compared to control groups. The reduction in inflammation was associated with decreased leukocyte infiltration and cytokine levels in the inflamed tissue.
Effects on Vascular Function
Research indicates that 17-phenyl PG can modulate vascular tone by influencing endothelial function. It promotes vasodilation through the activation of EP2 and EP4 receptors, leading to increased nitric oxide production.
Table 2: Vascular Effects of 17-Phenyl PG
Parameter | Control Group | 17-Phenyl PG Treatment |
---|---|---|
Blood Pressure (mmHg) | 120 ± 5 | 110 ± 4* |
Nitric Oxide Levels (µM) | 0.5 ± 0.1 | 1.2 ± 0.2* |
*Significantly different from control (p < 0.05).
Antitumor Activity
Emerging evidence suggests that 17-phenyl PG may have antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve induction of apoptosis and inhibition of angiogenesis.
Q & A
Basic Research Questions
Q. What are the key structural features of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, and how do they influence its biological activity?
- Methodological Answer : The compound features a phenyl group at position 17, a truncated (trinor) carbon chain, and a saturated 13,14-dihydro modification. These structural changes enhance metabolic stability compared to native prostaglandins by reducing susceptibility to 15-hydroxyprostaglandin dehydrogenase (PGDH)-mediated catabolism . The phenyl group may enhance receptor binding specificity, while hydrogenation of the 13,14-double bond reduces local irritant effects, as seen in analogous prostaglandin F2α derivatives . To assess structure-activity relationships, use competitive binding assays with recombinant prostanoid receptors (e.g., FP, EP) and compare EC50 values to native prostaglandins .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with negative-ion chemical ionization is optimal for detecting prostaglandin metabolites, including 15-keto and 13,14-dihydro derivatives. Derivatize samples using pentafluorobenzyl bromide to enhance sensitivity, and validate with deuterated internal standards (e.g., d4-PGA2) to account for matrix effects . High-resolution LC-MS/MS (exact mass: 370.2202714) can further distinguish isobaric interferences .
Q. How is this compound synthesized, and what are critical purity considerations?
- Methodological Answer : Synthesis involves hydrogenation of the 13,14-double bond in the parent prostaglandin A2 analog, followed by phenyl substitution at position 16. Monitor reaction progress via thin-layer chromatography (TLC) and confirm regioselectivity using 1H-NMR (e.g., absence of olefinic protons at δ 5.2–5.6 ppm). Purity ≥98% is essential; validate via HPLC with UV detection (λ = 210 nm) and ensure absence of residual catalysts (e.g., palladium) using inductively coupled plasma mass spectrometry (ICP-MS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell-specific receptor isoform expression (e.g., EP1 vs. EP3) or cross-talk with thromboxane (TP) receptors. Perform the following:
- Quantify receptor mRNA/protein levels in cell lines via qRT-PCR or Western blot .
- Use selective antagonists (e.g., SC19220 for EP1) to isolate signaling pathways .
- Compare calcium mobilization (FLIPR assays) and cAMP accumulation (ELISA) to map downstream effects .
Q. What experimental strategies are recommended to study the metabolic stability of this compound in vivo?
- Methodological Answer :
- In vitro : Incubate with liver microsomes or recombinant PGDH to measure 15-keto metabolite formation via LC-MS/MS. Include NAD+ as a cofactor .
- In vivo : Administer the compound to animal models (e.g., rats) and collect plasma/serum at timed intervals. Use solid-phase extraction (SPE) followed by GC/MS to quantify parent drug and metabolites (e.g., 13,14-dihydro-15-keto derivatives) .
- Compare half-life (t1/2) to native prostaglandins to assess stability improvements .
Q. How can researchers design studies to investigate cross-talk between this compound and other prostanoid receptors?
- Methodological Answer :
- Use HEK293 cells co-transfected with FP and EP receptor isoforms. Measure IP3 generation (radioligand binding) and Ca2+ flux (Fluo-4 AM dye) to assess TP receptor desensitization via EP1 activation .
- Apply pathway inhibitors (e.g., U73122 for phospholipase C) to dissect signaling crosstalk .
- Validate findings in primary cells (e.g., luteal cells) where FP receptors mediate luteolysis .
Q. What methodologies are suitable for evaluating the compound’s impact on enzyme systems like cyclooxygenase (COX) or prostaglandin synthases?
- Methodological Answer :
- COX Inhibition : Use a colorimetric COX Activity Assay Kit (e.g., Cayman Chemical) with arachidonic acid as substrate. Measure PGH2 production via ELISA .
- Synthase Activity : Incubate PGH2 with recombinant prostaglandin A synthase (PGAS) and quantify 17-phenyl trinor-13,14-dihydro PGA2 via LC-MS. Normalize activity to protein concentration (Bradford assay) .
Q. Data Interpretation & Challenges
Q. How should researchers address variability in the compound’s potency across different tissue models?
- Methodological Answer : Variability may reflect tissue-specific receptor density or metabolic enzyme expression.
Propriétés
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.